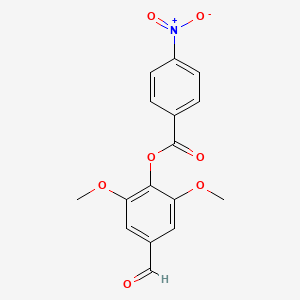![molecular formula C18H19N3O4 B5722070 N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has shown potential in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide selectively binds to the catalytic domain of PARP enzymes and prevents their activity. This leads to the accumulation of DNA damage and the activation of cell death pathways in cancer cells. N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. However, N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide may also have off-target effects on other enzymes and pathways, which could lead to unwanted side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also highly potent and selective for PARP enzymes, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide may have limitations in terms of its off-target effects and potential toxicity, which need to be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of combination therapies that include N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide and other drugs, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict response to N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide treatment in different types of cancer. Finally, there is a need for further studies on the safety and efficacy of N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide in clinical trials, particularly in combination with other therapies.
Métodos De Síntesis
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(butyrylamino)aniline in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential in cancer treatment. PARP enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death in cancer cells. N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-[3-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-5-17(22)19-14-6-4-7-15(11-14)20-18(23)13-9-8-12(2)16(10-13)21(24)25/h4,6-11H,3,5H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDXMTSCPYVEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)

![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)